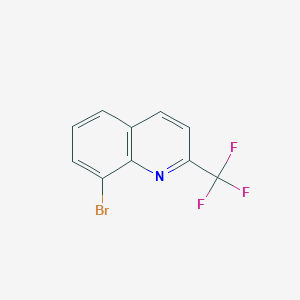

8-Bromo-2-(trifluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWXDIFARUFKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571524 | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-63-7 | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies for 8 Bromo 2 Trifluoromethyl Quinoline

Chemical Transformations Involving the Bromine Moiety

The carbon-bromine bond at the C8 position is the most common site for initial functionalization, providing a gateway to a vast array of derivatives through substitution, metalation, and transition-metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C8 position of 8-Bromo-2-(trifluoromethyl)quinoline is challenging under standard conditions. Generally, nucleophilic substitution on an aryl halide requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In this molecule, the powerful electron-withdrawing trifluoromethyl group is located at the C2 position, which primarily activates the C4 position towards nucleophilic attack, rather than the C8 position where the bromine resides.

However, the bromine atom can be substituted through metal-catalyzed processes. For instance, copper-induced nucleophilic substitution represents a viable pathway for replacing the bromine with various nucleophiles, a strategy that has been applied to other bromoquinolines. researchgate.net This method typically involves the use of a copper(I) salt to facilitate the displacement of the bromide.

Halogen-metal exchange is a fundamental and efficient method for converting the C8-Br bond into a more reactive carbon-metal bond, thereby generating a potent nucleophilic intermediate. wikipedia.org This transformation is typically accomplished using organolithium reagents, such as n-butyllithium (n-BuLi), or Grignard reagents like isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgmdpi.com The exchange rate is kinetically controlled and is generally rapid for bromides. wikipedia.org

The resulting 8-lithio or 8-magnesio-2-(trifluoromethyl)quinoline species are powerful intermediates that can react with a wide range of electrophiles to introduce new functional groups at the C8 position. However, the high basicity of the organolithium intermediate can sometimes lead to side reactions, such as deprotonation of any acidic protons elsewhere in the molecule. To mitigate these issues and improve selectivity, a combination of i-PrMgCl and n-BuLi can be employed, which allows the reaction to proceed under milder, non-cryogenic conditions. mdpi.com This combined approach is effective for bromoheterocycles, even those bearing sensitive functional groups. mdpi.com

| Reagent(s) | Typical Conditions | Intermediate Formed | Key Advantages |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Anhydrous THF or Et₂O, -78 °C | 8-Lithio-2-(trifluoromethyl)quinoline | Rapid exchange rate. wikipedia.org |

| i-PrMgCl·LiCl | Anhydrous THF, -20 °C to RT | 8-(Chloromagnesio)-2-(trifluoromethyl)quinoline | High functional group tolerance. |

| i-PrMgCl + n-BuLi | Anhydrous THF, 0 °C to -20 °C | Organomagnesium/lithium ate complex | Reduces side reactions, non-cryogenic conditions possible. mdpi.com |

The bromine atom at C8 serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C bond formation. nih.gov The Suzuki-Miyaura reaction, in particular, is widely used to couple aryl or vinyl boronic acids or their esters with aryl halides. nih.govclaremont.edu

In the context of this compound, the C8-Br bond can be readily activated by a palladium or nickel catalyst to undergo oxidative addition, initiating the catalytic cycle. The presence of the electron-withdrawing trifluoromethyl group can be beneficial, as aryl bromides with such groups are often excellent substrates in these couplings. acs.org This reaction allows for the introduction of a diverse range of aryl, heteroaryl, and even alkyl groups at the C8 position, providing a convergent route to complex quinoline (B57606) derivatives. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.gov

| Catalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ or [Pd₂(dba)₃] | RuPhos, SPhos, or XPhos | K₃PO₄ or K₂CO₃ | Ethanol, n-Butanol, or Toluene/H₂O | 80-110 °C nih.gov |

| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 80-100 °C claremont.edu |

| NiCl₂(L)₂ | dCF₃bpy | Not always required | DMSO or DMF | RT to 100 °C acs.org |

Functionalization of the Trifluoromethyl Group and Quinoline Ring

Beyond the bromine moiety, the quinoline nucleus and the trifluoromethyl group offer additional opportunities for derivatization, primarily through C-H bond activation and reactions of the corresponding N-oxide.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic and heteroaromatic cores. nih.gov The quinoline scaffold can be functionalized at various positions through transition-metal catalysis, with the regioselectivity governed by the catalyst, directing group, and electronic nature of the existing substituents. nih.gov

For this compound, the C8 position is blocked. The presence of the strongly deactivating 2-trifluoromethyl group significantly influences the reactivity of other C-H bonds. Studies on related 3-(trifluoromethyl)quinoline (B1314843) show that the CF₃ group slows down C-H activation reactions and reduces selectivity, promoting functionalization at multiple sites, including the C2, C4, C6, and C7 positions. acs.org Catalytic systems based on rhodium, iridium, palladium, and copper can be used to target the available C-H bonds. nih.gov For example, depending on the metal and conditions, it is possible to achieve selective arylation, alkylation, or amination at positions C3, C4, C5, C6, or C7, providing access to isomers that are difficult to synthesize via classical methods. nih.govacs.org

Conversion of the quinoline nitrogen to a quinoline N-oxide dramatically alters the electronic properties and reactivity of the ring system. The N-oxide can be prepared by treating the parent quinoline with an oxidizing agent, such as peracetic acid generated in situ. ias.ac.in The N-oxide functional group acts as an excellent directing group in metal-catalyzed C-H activation reactions, often favoring functionalization at the C8 position. researchgate.netresearchgate.netacs.org

In the case of this compound N-oxide, the C8 position is already substituted. However, the N-oxide group can still facilitate functionalization at other positions. For instance, palladium catalysis can direct C-H activation to the C2 position. rsc.org Furthermore, ruthenium and rhodium catalysts have been shown to be effective for the C8-arylation of various quinoline N-oxides, and halogenated substrates are generally well-tolerated in these reactions. acs.org This suggests that C-H functionalization at other sites on the 8-bromo N-oxide is feasible. The N-oxide can also participate in deoxygenative functionalization reactions, where the oxygen atom is removed during the course of the reaction, providing another route to C2-substituted quinolines. acs.org

Introduction of Other Functional Groups (e.g., carboxylic acids, aminoalkyl groups)

The bromine atom at the C8-position of this compound serves as a versatile handle for the introduction of various functional groups, thereby enabling the synthesis of a diverse range of derivatives.

Carboxylic Acids: The introduction of a carboxylic acid group, a key functional group in many biologically active molecules, can be achieved at various positions on the quinoline ring. For instance, 2-(Trifluoromethyl)quinoline-8-carboxylic acid is a known derivative, indicating that the bromo-substituent can be effectively replaced or that synthesis can be directed to functionalize this position. bldpharm.com The strategic placement of the carboxylic acid group is crucial for modulating the physicochemical properties and biological activity of the resulting compounds. Other isomeric forms, such as 2-(trifluoromethyl)quinoline-3-carboxylic acid and 4-(trifluoromethyl)quinoline-8-carboxylic acid, have also been synthesized, highlighting the versatility of synthetic strategies to access different regioisomers. scbt.comuni.lu

Aminoalkyl Groups: The introduction of aminoalkyl groups is another important transformation, often accomplished through cross-coupling reactions or nucleophilic substitution. These groups can significantly influence the pharmacological profile of the parent molecule. For example, in related quinoline systems, heteromonocyclic or heteropolycyclic amine residues are commonly introduced at the C7-position via nucleophilic substitution of a halogen at that position. google.com While direct examples for this compound are less common in the provided results, the principles of C-N bond formation are well-established and applicable.

The following table summarizes various carboxylated derivatives of the 2-(trifluoromethyl)quinoline (B1226531) scaffold.

Table 1: Synthesized Carboxylic Acid Derivatives of 2-(Trifluoromethyl)quinoline

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| 2-(Trifluoromethyl)quinoline-8-carboxylic acid | 588702-63-0 | C₁₁H₆F₃NO₂ | Carboxylic acid group at the 8-position. bldpharm.com |

| 8-(Trifluoromethyl)quinoline-2-carboxylic acid | 1023815-99-7 | C₁₁H₆F₃NO₂ | Carboxylic acid group at the 2-position. sigmaaldrich.com |

| 2-(Trifluoromethyl)quinoline-3-carboxylic acid | 587886-26-8 | C₁₁H₆F₃NO₂ | Carboxylic acid group at the 3-position. scbt.com |

| 4-(Trifluoromethyl)quinoline-8-carboxylic acid | Not Available | C₁₁H₆F₃NO₂ | Carboxylic acid group at the 8-position with trifluoromethyl at C4. uni.lu |

Reaction Mechanisms and Pathway Elucidation

Understanding the mechanisms of reactions involving this compound is fundamental for optimizing reaction conditions and predicting outcomes.

Mechanistic Studies of Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. For trifluoromethyl-substituted olefins, photocatalyzed cascade reactions have been explored to construct fluorinated fused rings. researchgate.net While not directly involving this compound, these studies on related fluorinated compounds provide insight into potential reaction pathways. Mechanistic investigations in these systems often point to the involvement of cascade photoredox catalysis and energy transfer processes. researchgate.net

Investigations into Oxidative Addition, Transmetallation, and Reductive Elimination Steps

Many transformations of this compound, particularly cross-coupling reactions, proceed through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. wikipedia.org

Oxidative Addition: This is often the initial step in a cross-coupling cycle, where a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of the quinoline. libretexts.org This process increases the oxidation state and coordination number of the metal center. wikipedia.org The facility of this step can be influenced by the electron density of the metal and the nature of the aryl halide. bris.ac.uk

Transmetallation: Following oxidative addition, a second organic fragment is transferred to the metal center from an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds). libretexts.org

Reductive Elimination: This is the final, product-forming step where the two organic fragments coupled to the metal center are eliminated to form a new carbon-carbon or carbon-heteroatom bond, regenerating the catalytically active metal species. wikipedia.orglibretexts.org For this to occur, the groups must typically be in a cis-position relative to each other on the metal's coordination sphere. libretexts.org

In a study on a related bipyridyl-ligated gold complex, all three of these fundamental steps were successfully demonstrated, providing a model for understanding similar transformations in other systems. bris.ac.ukox.ac.ukresearchgate.net A proposed catalytic cycle for the C8-H activation of a related amino-quinoline derivative involved coordination of the quinoline to a Pd(II) center, followed by deprotonation, oxidative addition of an aryl bromide to form a Pd(IV) species, and subsequent reductive elimination. nih.gov

Regioselectivity and Chemoselectivity in Functionalization

Achieving selectivity is a major challenge in the functionalization of complex molecules like quinolines, which possess multiple potentially reactive sites.

Regioselectivity: This refers to the preferential reaction at one position over another. In the functionalization of 8-substituted quinolines, metal-free C-H halogenation has been shown to proceed with complete regioselectivity at the C5 position. rsc.org For multiply halogenated quinolines, the use of protecting groups like trimethylsilyl (B98337) entities has enabled regiochemically exhaustive functionalization. epfl.ch The choice of catalyst and ligands is also critical. For instance, in the palladium-catalyzed reactions of certain amino-quinolines, the combination of palladium acetate (B1210297) with specific phosphine (B1218219) ligands could selectively direct the reaction to either N-arylation or C8-H activation. nih.gov

Chemoselectivity: This is the selective reaction of one functional group in the presence of others. For example, in cross-coupling reactions, the catalyst must selectively activate the C-Br bond over potentially reactive C-H or other functional groups present in the molecule.

The table below details different halogenated quinoline and pyridine (B92270) starting materials, which are often used to explore regioselective functionalization.

Table 2: Halogenated Precursors for Functionalization Studies

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| 4-Bromo-2-(trifluoromethyl)quinoline (B94890) | Not Available | C₁₀H₅BrF₃N | Isomeric bromo-substituted quinoline. uni.lu |

| 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid | Not Available | C₁₅H₉BrN₂O₂ | A more complex derivative with multiple reactive sites. uni.lu |

| 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | 823221-93-8 | C₆H₂BrClF₃N | A related heterocyclic compound with multiple halogen atoms. bldpharm.com |

Applications in Advanced Chemical Research and Development

Role as a Synthetic Building Block for Complex Molecules

The strategic placement of the bromo and trifluoromethyl groups on the quinoline (B57606) core of 8-Bromo-2-(trifluoromethyl)quinoline imparts distinct electronic properties and multiple reactive sites, rendering it an exceptionally useful intermediate in the synthesis of more intricate organic compounds. The bromine atom, for instance, serves as a versatile handle for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Researchers have successfully utilized this building block in Suzuki reactions, a powerful method for forming carbon-carbon bonds. In one such application, the bromine at the C8 position was leveraged to couple with various boronic acids, leading to the formation of novel quinoline derivatives with extended aromatic systems. This approach has been instrumental in creating complex molecules with potential applications in materials science and medicinal chemistry.

Furthermore, the trifluoromethyl group at the C2 position significantly influences the compound's reactivity and physical properties. This strongly electron-withdrawing group enhances the metabolic stability and membrane permeability of molecules incorporating this scaffold, which is a highly desirable feature in the development of new pharmaceutical agents. The presence of the CF3 group also impacts the electronic distribution within the quinoline ring system, which can be exploited to control the regioselectivity of subsequent chemical transformations.

The utility of this compound as a synthetic intermediate is further highlighted by its role in multi-step synthetic sequences. For example, it can be a precursor to more functionalized quinolines where the bromine is replaced by other functional groups through nucleophilic aromatic substitution or other transition metal-catalyzed reactions, paving the way for the construction of a library of derivatives with diverse functionalities.

Design and Synthesis of Novel Heterocyclic Systems

The inherent reactivity of this compound makes it a valuable starting material for the construction of novel heterocyclic systems. The quinoline nucleus itself is a prominent feature in many natural products and pharmacologically active substances. researchgate.net By using this compound as a scaffold, chemists can introduce additional heterocyclic rings, leading to the creation of unique and complex molecular architectures with potentially enhanced biological activities.

One common strategy involves the transformation of the bromine atom. Through reactions like the Buchwald-Hartwig amination, the bromo group can be replaced with various nitrogen-containing nucleophiles, leading to the formation of fused or appended heterocyclic systems. For instance, reaction with an amino-thiol could lead to the formation of a thiazolo-quinoline derivative, a class of compounds known for their diverse pharmacological properties.

Moreover, the quinoline ring itself can undergo annulation reactions, where another ring is fused onto the existing bicyclic structure. While specific examples directly utilizing this compound in such complex cyclizations are still emerging in the literature, the general principles of quinoline chemistry suggest its potential in this area. For example, functionalization at the C3 or C4 positions, potentially after initial modification of the bromo group, could provide handles for intramolecular cyclizations to form polycyclic aromatic systems.

The synthesis of novel heterocyclic systems is not limited to reactions involving the bromine atom. The trifluoromethyl group, while generally stable, can influence the reactivity of the adjacent positions on the quinoline ring, potentially enabling regioselective functionalization and subsequent cyclization reactions. The combination of the bromo and trifluoromethyl groups provides a unique electronic landscape that can be exploited by synthetic chemists to design and execute novel synthetic routes to previously inaccessible heterocyclic frameworks.

Development of Hybrid Molecules and Conjugates

The concept of creating hybrid molecules, which combine two or more distinct pharmacophores or functional moieties, has gained significant traction in drug discovery and materials science. This compound serves as an excellent platform for the development of such hybrid structures due to its modifiable nature.

The bromine atom at the C8 position is a key reactive site for conjugation. Through cross-coupling reactions, a wide variety of molecular fragments can be attached to the quinoline core. For instance, it can be coupled with other heterocyclic systems, bioactive natural products, or even biomolecules like peptides and oligonucleotides. This modular approach allows for the rapid generation of diverse hybrid molecules with tailored properties.

An example of this approach is the synthesis of cephalosporin (B10832234) derivatives incorporating a quinoline moiety. researchgate.net While this specific example uses a different quinoline derivative, the principle can be extended to this compound. By linking the quinoline scaffold to a known antibiotic like cephalosporin, researchers aim to create hybrid compounds with potentially enhanced antibacterial activity or a broader spectrum of action. researchgate.net

The development of hybrid molecules from this compound is an active area of research with the potential to yield novel compounds for a wide range of applications, from targeted therapeutics to advanced functional materials.

Medicinal Chemistry Research on 8 Bromo 2 Trifluoromethyl Quinoline Scaffolds

Design Rationale for Quinoline (B57606) Derivatives in Drug Discovery

The strategic design of quinoline derivatives for drug discovery hinges on the careful selection and placement of substituents to optimize their interaction with biological targets and improve their pharmacokinetic profiles. mdpi.comnih.gov The presence of specific functional groups can dramatically alter a molecule's potency, selectivity, and metabolic stability. ijres.org

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design due to its profound effects on a molecule's properties. hovione.com The -CF3 group is known to significantly enhance lipophilicity, which can improve membrane permeability and cellular uptake. mdpi.comwechemglobal.com This increased lipophilicity often translates to better absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. researchgate.net One of the most significant advantages of the -CF3 group is its contribution to metabolic stability. mdpi.comwechemglobal.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism, which can prolong the half-life of a drug in the body. mdpi.com This enhanced stability, coupled with improved pharmacokinetic profiles and binding selectivity, makes the trifluoromethyl group a valuable addition in the development of new therapeutic agents. mdpi.com

Halogen substituents, such as bromine, play a critical role in modulating the biological activity of drug candidates. researchgate.net The introduction of a halogen can influence a compound's physical and chemical properties, including its size, shape, and electronic distribution. ijres.org One of the key contributions of halogens is their ability to form halogen bonds, which are non-covalent interactions with Lewis bases that can enhance ligand-protein binding affinity and selectivity. nih.govresearchgate.net

Bromine's moderate electronegativity and polarizability can lead to improved interactions with biological targets. researchgate.net The lipophilic nature of bromine can also facilitate better membrane permeability and cellular uptake, contributing to the cytotoxic effects of some compounds. researchgate.netresearchgate.net By strategically placing halogen atoms on a drug molecule, medicinal chemists can fine-tune its ADME properties and enhance its therapeutic efficacy. ijres.orgacs.org

Exploration of Therapeutic Potential

The unique structural features of 8-Bromo-2-(trifluoromethyl)quinoline have prompted research into its potential therapeutic applications across various diseases. The combination of the quinoline nucleus, a trifluoromethyl group, and a bromine atom creates a scaffold with the potential for broad-spectrum biological activity.

Quinoline derivatives have a long history as effective antimicrobial agents. nih.govnih.gov Research has shown that various substituted quinolines exhibit potent activity against a range of pathogens, including bacteria, fungi, and protozoa. researchgate.netresearchgate.netnih.gov The introduction of a trifluoromethyl group into a quinoxaline (B1680401) derivative, a related heterocyclic structure, has been shown to result in high activity against Gram-positive bacteria. nih.gov

While specific studies on the antiprotozoal activity of this compound are limited, related quinoline derivatives have demonstrated significant potential. For instance, certain quinoline derivatives have shown submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, and considerable activity against Trypanosoma brucei brucei. researchgate.net Other studies on novel quinoline derivatives have reported promising activity against both sensitive and multi-resistant strains of Plasmodium falciparum, the parasite that causes malaria. benthamscience.comresearchgate.net

| Compound Class | Organism | Activity |

| Quinoxaline derivative with -CF3 group | Gram-positive bacteria | High activity |

| Quinoline derivatives | Trypanosoma brucei rhodesiense | Submicromolar activity (EC50 values of 0.19-0.8 µM) researchgate.net |

| Quinoline derivatives | Trypanosoma brucei brucei | Considerable activity (EC50 values of 0.4-1.4 µM) researchgate.net |

| Tetrazole-quinoline derivatives | Plasmodium falciparum (sensitive & resistant strains) | Promising activity benthamscience.comresearchgate.net |

The quinoline core is a cornerstone of antimalarial drug discovery, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. The trifluoromethyl group is a key feature of mefloquine, and its presence is often associated with potent antimalarial activity. nih.govsemanticscholar.org

Studies on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown that they are generally more active than their mono-trifluoromethyl counterparts against Plasmodium falciparum. nih.govthieme-connect.com For example, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones have demonstrated IC50 values of 4.8 and 5.2 µg/ml, respectively. nih.govthieme-connect.comafricaresearchconnects.com These compounds are believed to exert their antimalarial effect by intercalating with the parasite's DNA. nih.govthieme-connect.com Although these activities are lower than that of chloroquine, they highlight the potential of trifluoromethyl-substituted quinolines as a scaffold for developing new antimalarial agents. thieme-connect.com

| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8 nih.govthieme-connect.comafricaresearchconnects.com |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 nih.govthieme-connect.comafricaresearchconnects.com |

Quinoline derivatives are actively being investigated for their potential as anticancer agents. mdpi.comnih.gov The introduction of bromine and trifluoromethyl groups onto the quinoline scaffold can enhance cytotoxic effects against various cancer cell lines. Brominated 8-hydroxyquinolines, for example, have shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net

Research on trifluoromethylquinoline derivatives has also yielded promising results. One study found that 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone exhibited the highest cell-growth inhibitory activity among a series of related compounds, with an IC50 of 10 µM against human promyelocytic leukemic cells (HL-60). nih.gov This compound was also observed to induce apoptosis in these cells. nih.gov Other studies on highly brominated quinolines have demonstrated significant inhibitory effects on cancer cell lines, with some compounds showing IC50 values as low as 5.45–9.6 μg/mL. nih.gov

| Compound | Cell Line | Activity (IC50) |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL researchgate.net |

| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 | 10 µM nih.gov |

| Highly brominated methoxyquinoline (Compound 11) | C6, HeLa, HT29 | 5.45–9.6 μg/mL nih.gov |

Antiviral Properties (e.g., ZIKV, MERS-CoV)

The quinoline nucleus is a key component in a variety of compounds investigated for their antiviral effects against a range of pathogens, including Zika virus (ZIKV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and others. nih.govresearchgate.net

Research has specifically highlighted the potential of 2,8-bis(trifluoromethyl)quinoline derivatives, which share a core structure with this compound, as potent anti-ZIKV agents. nih.gov Mefloquine, an antimalarial drug featuring this quinoline core, has confirmed activity against ZIKV replication. mdpi.com In an effort to improve upon this activity, a series of new 2,8-bis(trifluoromethyl)quinoline derivatives were synthesized and evaluated. This research found that modifications at the C-4 position of the quinoline ring resulted in compounds with significantly enhanced potency. nih.gov Two such analogs demonstrated a five-fold increase in potency compared to mefloquine, exhibiting mean 50% effective concentration (EC50) values of 0.8 μM. nih.gov

Table 1: Anti-Zika Virus (ZIKV) Activity of Mefloquine and Analogs

| Compound | Core Structure | Key Modification | Mean EC50 (µM) vs. ZIKV | Potency vs. Mefloquine |

|---|---|---|---|---|

| Mefloquine | 2,8-bis(trifluoromethyl)quinoline | Standard | ~4.0 | 1x |

| Analog 3a | 2,8-bis(trifluoromethyl)quinoline | C-4 Modification | 0.8 | 5x |

| Analog 4 | 2,8-bis(trifluoromethyl)quinoline | C-4 Modification | 0.8 | 5x |

This table is generated based on data from supporting research on mefloquine analogs. nih.gov

While direct studies on this compound against MERS-CoV are limited, related compounds have shown promise. Quinolines are generally recognized as a scaffold of interest for activity against MERS-CoV. nih.govgoogle.com For instance, Imatinib, a tyrosine kinase inhibitor, was found to inhibit MERS-CoV activity with an EC50 of 17.689 µM. google.com Furthermore, patents have been filed for the use of quinoline derivatives in the inhibition of coronaviruses, underscoring the perceived potential of this chemical class. consensus.app

Enzyme Inhibition Studies (e.g., Cytochrome P450, Farnesyl pyrophosphate synthase, Nucleotide Pyrophosphatase)

The this compound scaffold and its analogs can interact with and inhibit various enzymes, a key mechanism for their therapeutic effects. The bromine and trifluoromethyl groups are known to influence reactivity and binding affinity to biological molecules, including enzymes. nih.gov

Cytochrome P450 (CYP) Cytochrome P450 enzymes, particularly CYP3A4, are central to the metabolism of a vast number of drugs. vu.ltresearchgate.net Inhibition of these enzymes is a major cause of drug-drug interactions. researchgate.net The interaction of many inhibitors with CYP3A4 is a multi-step process, leading to the formation of a final complex that exerts total inhibition. researchgate.net Quinoline-based molecules have been used as model substrates in CYP inhibition assays, highlighting the interaction between this scaffold and the enzyme's active site. vu.lt The specific substitution pattern of halo- and trifluoromethyl groups on the quinoline ring is critical in defining the nature and extent of this inhibition.

Farnesyl Pyrophosphate Synthase (FPPS) FPPS is a key enzyme in the mevalonate (B85504) pathway and a target for drugs treating bone diseases and potentially cancer. um.edu.mt Research has led to the discovery of quinoline chemotypes as novel allosteric inhibitors of FPPS. um.edu.mt A study involving a molecule identified as 4-{3-[3-(methylsulfonyl)phenoxy]phenyl}-8-(trifluoromethyl)quinoline was used to generate a pharmacophore model for screening new FPPS inhibitors, indicating the relevance of the trifluoromethyl-quinoline scaffold for binding to this enzyme. researchgate.net These novel allosteric inhibitors are distinct from traditional bisphosphonates and could serve as leads for diseases beyond bone disorders. um.edu.mt

Nucleotide Pyrophosphatase (NPP) Ecto-nucleotidases, including nucleotide pyrophosphatase/phosphodiesterases (NPPs), are metalloenzymes that regulate purinergic signaling and are implicated in cancer and inflammation. nih.govuni-rostock.de Substituted trifluoromethyl quinolines have been identified as inhibitors of NPPs. uni-rostock.de Specifically, studies on 2-Trifluoromethyl-4,6-diarylquinolines, synthesized from a 4,6-dihalo-2-(trifluoromethyl)quinoline precursor, showed selective inhibition of human ecto-5′-nucleotidase (e5’NT), a type of NPP. nih.govajrconline.org

Table 2: Enzyme Inhibition by Quinoline Derivatives

| Quinoline Class | Target Enzyme | Type of Inhibition | Potential Therapeutic Area |

|---|---|---|---|

| 7-Benzoyl quinoline | Cytochrome P450 3A4 | Substrate for Inhibition Assays | Drug Metabolism Studies |

| 8-(Trifluoromethyl)quinoline derivatives | Farnesyl Pyrophosphate Synthase (FPPS) | Allosteric Inhibition | Bone Disease, Cancer |

| 2-(Trifluoromethyl)quinoline (B1226531) derivatives | Nucleotide Pyrophosphatase/Phosphodiesterase (NPPs) | Active Site Inhibition | Cancer, Inflammation |

This table summarizes findings from studies on various quinoline derivatives and their enzyme targets. vu.ltum.edu.mtuni-rostock.de

Receptor Binding Modulations

Anti-inflammatory and Anti-leishmanial Activities

The quinoline scaffold is present in compounds demonstrating both anti-inflammatory and anti-parasitic properties. nih.govgoogle.com

Anti-inflammatory Activity Quinoline derivatives have been investigated as anti-inflammatory agents. nih.gov A study involving conjugates of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) with 2-(trifluoromethyl)quinoline derivatives found them to possess significant anti-inflammatory properties. nih.gov These conjugates were shown to suppress the release and production of pro-inflammatory mediators such as nitric oxide and cytokines, including IL-6 and TNF-α, in stimulated macrophages. nih.govbindingdb.org

Anti-leishmanial Activity Leishmaniasis is a parasitic disease for which new treatments are urgently needed. google.com Quinoline-containing compounds have shown impressive antileishmanial activity. google.com One study reported a novel quinoline derivative that was 139 times more active against Leishmania amazonensis amastigotes than the reference drug miltefosine, with an IC50 of 0.0911 μM. google.com The proposed mechanism of action involves the generation of mitochondrial oxidative stress in the parasite. google.com The 2-substituted quinoline series, in general, has been a fruitful area of research, leading to optimized compounds with potent in vitro and in vivo activity against Leishmania species.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold by identifying how specific structural features influence biological activity.

Impact of Substituent Position and Characteristics on Biological Efficacy

The biological efficacy of quinoline-based compounds is highly dependent on the nature and position of their substituents.

Trifluoromethyl (CF3) Group: The CF3 group at the C-2 position generally increases lipophilicity, which can improve metabolic stability and enhance penetration of biological membranes like the blood-brain barrier. nih.gov It also plays a key role in binding, often fitting into hydrophobic pockets in target enzymes or receptors. uni-rostock.de The electron-withdrawing nature of the CF3 group also influences the electronic properties of the quinoline ring system. nih.gov

Bromo (Br) Group: The position of the bromine atom is critical. Located at C-8 in the target compound, it influences the molecule's steric and electronic profile. Halogen atoms like bromine can participate in halogen bonding, an important non-covalent interaction in ligand-receptor binding. Furthermore, a bromine atom can serve as a synthetic handle, facilitating further chemical modifications through reactions like nucleophilic substitution more readily than a chlorine atom. nih.gov

Other Substituents: SAR studies on related quinolines have shown that modifications at other positions, such as C-4, can dramatically alter biological activity. For example, C-4 modifications on the 2,8-bis(trifluoromethyl)quinoline core led to a five-fold increase in anti-ZIKV potency. nih.gov Similarly, studies on other quinoline series have found that adding a hydroxyl group at the C-8 position can enhance anticancer potential. nih.gov

Correlation between Molecular Structure and Therapeutic Effects

There is a direct correlation between the specific molecular architecture of quinoline derivatives and their observed therapeutic effects.

A classic example is the development of the anticancer drug Nilotinib from the Imatinib scaffold. Researchers examined the crystal structure of Imatinib bound to its target, the Abl kinase, and identified a hydrophobic pocket. uni-rostock.de The subsequent addition of a trifluoromethyl group at the meta-position of an attached phenyl ring was designed to fit into this pocket. This single structural modification resulted in a 36-fold improvement in inhibitory potency, a clear demonstration of how molecular structure correlates directly with therapeutic effect. uni-rostock.de

Similarly, in the context of antiviral research, the core 2,8-bis(trifluoromethyl)quinoline structure of mefloquine provided a baseline anti-ZIKV activity. nih.gov The rational modification of this structure at the C-4 position led to new analogs with superior potency. nih.gov This shows a direct link between the molecular structure (substituent at C-4) and the therapeutic effect (enhanced inhibition of viral replication). The trifluoromethyl groups at C-2 and C-8 are considered essential for the baseline activity, improving properties like metabolic stability, while further modifications fine-tune the efficacy. nih.gov

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov By approximating the electron density of a system, DFT calculations can determine various quantum chemical descriptors. For quinoline (B57606) derivatives, DFT studies are crucial for understanding their stability and electronic properties. researchgate.net

Theoretical calculations for quinoline systems are typically performed using specific functionals and basis sets, such as B3LYP/6-31+G(d,p), to optimize molecular geometry and compute electronic parameters. nih.gov The choice of an appropriate functional and basis set is critical to obtaining results that correlate well with experimental data. researchgate.net

Key parameters derived from DFT calculations for quinoline derivatives include:

Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. For substituted quinolines, the core structure is generally planar. nih.gov In related compounds, computational models predict that substituents like bromine and trifluoromethyl groups arrange themselves to minimize steric and electronic repulsion.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity, electronic transitions, and stability. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. uobaghdad.edu.iqresearchgate.net A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and intramolecular interactions, such as hydrogen bonds, by examining the stabilization energies between donor and acceptor orbitals. nih.gov

For a related series of quinoline-based thiosemicarbazide (B42300) derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level were used to determine quantum chemical descriptors and analyze intramolecular hydrogen bonding, revealing that a sulfur atom formed stronger hydrogen bonds than nitrogen or oxygen atoms in the specific molecular context. nih.gov Although specific DFT data for 8-Bromo-2-(trifluoromethyl)quinoline is not widely published, the methodologies applied to similar quinoline structures provide a robust framework for its computational analysis. researchgate.netuobaghdad.edu.iq

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential therapeutic agents. researchgate.net The process involves generating multiple conformations of the ligand within the active site of the receptor and scoring them based on binding energy. A more negative binding energy (ΔG) typically indicates a more stable and favorable interaction. uobaghdad.edu.iq

While specific molecular docking studies featuring this compound as the ligand are not extensively documented, research on structurally similar quinoline derivatives provides significant insights into its potential biological interactions. For instance, various bromo-quinazoline derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These studies revealed that the compounds bind within the active site through a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues like Lys721, Thr766, and Leu820. nih.gov

Similarly, docking studies on novel 8-chloro-quinolone analogues against Staphylococcus aureus DNA gyrase have been performed to understand their antibacterial potential. researchgate.net The interactions observed were crucial for predicting the binding modes and affinities of these compounds in the enzyme's active site. researchgate.net The unique structural features of compounds like 4-Bromo-2,8-bis(trifluoromethyl)quinoline, including its hydrogen bonding capacity and potential for π-π stacking, are believed to be crucial for its interactions with biological macromolecules.

The general methodology for such studies involves:

Preparation of the ligand (e.g., this compound) and the target protein structure, often obtained from the Protein Data Bank (PDB). nih.gov

Energy minimization of the ligand structure, frequently using DFT methods. researchgate.net

Utilizing docking software (e.g., AutoDock) to place the ligand into the defined binding site of the protein. nih.gov

Analysis of the resulting poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) and to rank the poses based on scoring functions that estimate binding affinity.

These computational approaches allow for the in silico screening of compounds and provide a rational basis for designing more potent and selective molecules.

Prediction of Molecular Properties (e.g., Polarizability, LogP)

Computational methods are widely employed to predict the physicochemical properties of molecules, which are essential for assessing their potential as drug candidates or materials. nih.gov Properties like the partition coefficient (LogP) and boiling point can be estimated from a molecule's structure before it is even synthesized.

For this compound, several key properties have been predicted using computational models:

| Property | Predicted Value | Source |

| Boiling Point | 284.3 ± 35.0 °C | myskinrecipes.com |

| Density | 1.658 ± 0.06 g/cm³ | myskinrecipes.com |

Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. It is a fundamental electronic property that influences intermolecular forces and can be calculated using quantum chemical methods.

The prediction of these and other molecular properties relies on algorithms that range from simple fragment-based contribution models to more complex machine learning and deep learning approaches that utilize large datasets of known molecules. arxiv.orgarxiv.org These predictive tools are invaluable in the early stages of research for prioritizing candidates for synthesis and experimental testing. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. sioc-journal.cn By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the entire energy profile of a reaction pathway. This provides critical insights into reaction feasibility, kinetics, and selectivity that are often difficult to obtain through experimental means alone. acs.org

For halogenated aromatic compounds like this compound, a key area of interest is their participation in cross-coupling reactions. Computational studies on model systems, such as the C(sp²)-C(sp³) coupling of bromobenzene, have been used to understand how ligands control reaction selectivity. acs.org For example, DFT calculations demonstrated that bidentate ligands on a nickel catalyst favor the desired C-C bond formation by making the reductive elimination step energetically favorable, while monodentate ligands can lead to undesired C-N coupling side reactions. acs.org

These computational investigations can explain experimental observations and guide the optimization of reaction conditions. The study of a Ni single-atom catalyst revealed a unified mechanistic pathway where photogenerated radicals initiate the reaction, followed by selective coupling controlled by the ligand environment on the nickel atom. acs.org

Furthermore, computational methods have been employed to understand the mechanism of action of trifluoromethylation reagents. A detailed investigation using DFT calculations elucidated the process by which Chen's reagent (FSO₂CF₂CO₂Me) generates a copper(I) trifluoromethyl species in the presence of a CuI catalyst, providing a deeper understanding that can aid in the development of new trifluoromethylation reactions. sioc-journal.cn Such mechanistic insights are directly relevant to the synthesis and functionalization of molecules containing a trifluoromethyl group, including this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of 8-Bromo-2-(trifluoromethyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For quinoline (B57606) derivatives, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon skeleton. In the case of trifluoromethylated quinolines, ¹⁹F NMR is also crucial.

¹H NMR: In a typical ¹H NMR spectrum of a quinoline derivative, the protons on the heterocyclic and benzene (B151609) rings resonate at distinct chemical shifts. The electron-withdrawing effect of the nitrogen atom and the trifluoromethyl group significantly influences the chemical shifts of nearby protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon attached to the trifluoromethyl group exhibits a characteristic quartet in the proton-coupled spectrum due to C-F coupling. beilstein-archives.org

¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum is a definitive indicator of the -CF₃ group's presence. beilstein-archives.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): LC-MS and UPLC are indispensable for the separation, identification, and quantification of this compound, especially in complex matrices. These techniques combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS: This tandem mass spectrometry technique provides high sensitivity and selectivity for the detection and quantification of compounds. nih.gov A developed LC-MS/MS method for a similar compound, 7-bromo-5-chloroquinolin-8-ol, demonstrated a sensitive detection limit, highlighting the potential for precise quantification of halogenated quinolines. nih.govnih.gov For mass spectrometry-compatible applications, mobile phases often consist of acetonitrile (B52724), water, and an acid like formic acid. sielc.com

UPLC: UPLC systems, utilizing smaller particle-sized columns (e.g., < 2 µm), offer faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Infrared (IR) and UV/Visible (UV/VIS) Spectroscopy:

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for C-Br, C-F, C=C, and C=N stretching vibrations. Specifically, strong absorptions in the 1320–1120 cm⁻¹ range are characteristic of the C–F stretching in the –CF₃ group.

UV/VIS Spectroscopy: UV/VIS spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system exhibits characteristic absorption bands in the UV region. Studies on similar quinoline derivatives show that transitions can be attributed to π → π* and n → π* transitions. beilstein-journals.org

Chromatographic Separations

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of quinoline derivatives. Reversed-phase HPLC, often employing a C18 column, is a common approach. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. nih.gov Purity determination by HPLC is a standard quality control measure, with analyses often confirming a purity of ≥95%. nih.gov

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While specific methods for this compound are not extensively detailed in the provided results, GC is a viable technique for purity assessment, with assays for similar compounds showing purities of ≥96.5%. sigmaaldrich.com

X-ray Crystallography for Structural Confirmation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a crystalline compound, including bond lengths, bond angles, and crystal packing. Although specific crystallographic data for this compound is not widely published, studies on analogous bromo-substituted quinoline derivatives have been conducted. nih.gov For instance, the crystal structure of 4-Bromo-8-methoxyquinoline revealed a nearly co-planar arrangement of the non-hydrogen atoms. nih.gov This technique is invaluable for unambiguously confirming the molecular structure and stereochemistry.

Q & A

Basic: What are the optimized synthetic routes for 8-bromo-2-(trifluoromethyl)quinoline, and how can purity be validated?

Methodological Answer:

The compound is synthesized via cyclocondensation of 2-bromoaniline with ethyl trifluoroacetoacetate, followed by bromination. Schlosser and Marull’s method involves phosphoryl bromide (POBr₃) to brominate the 4-quinolone intermediate, yielding 4,8-dibromo-2-(trifluoromethyl)quinoline . Purity is validated using HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity. Crystallization from ethanol/water mixtures improves purity, with X-ray diffraction (XRD) confirming lattice parameters (e.g., π-π stacking distance: 3.76 Å) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- XRD : Resolves crystal packing (e.g., monoclinic P2₁/c space group) and intermolecular interactions (π-π stacking, C–H···Br contacts). SHELXL refines structures with R-factors <0.071 .

- NMR : ¹H NMR shows aromatic protons (δ 7.8–8.5 ppm), while ¹⁹F NMR confirms the CF₃ group (δ -62 to -65 ppm).

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 292.05) validates molecular weight .

Advanced: How does the trifluoromethyl group influence the electronic and reactivity profile of this compound?

Methodological Answer:

The CF₃ group is strongly electron-withdrawing, reducing electron density at the quinoline core. DFT calculations (B3LYP/6-311+G(d,p)) show Mulliken charges on the Br atom (-0.32 e) and adjacent carbons, enhancing electrophilic substitution at the 8-position. This directs cross-coupling reactions (e.g., Suzuki-Miyaura) to the bromine site while stabilizing intermediates via inductive effects . Fluorine’s electronegativity also increases lipophilicity (logP ~2.8), impacting pharmacokinetic properties .

Advanced: What strategies are used to evaluate the antitumor potential of this compound derivatives?

Methodological Answer:

- In vitro assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Derivatives with electron-donating substituents (e.g., -NH₂ at C-4) show enhanced cytotoxicity (IC₅₀ <10 µM) .

- Structure-Activity Relationship (SAR) : Modifications at C-2 (CF₃) and C-8 (Br) are critical. For example, replacing Br with aminoalkyl groups improves DNA intercalation, as shown by fluorescence quenching assays .

- Computational docking : AutoDock Vina predicts binding to topoisomerase II (ΔG < -8 kcal/mol), validated by gel electrophoresis for DNA damage .

Advanced: How can computational modeling resolve contradictions in crystallographic data for halogenated quinolines?

Methodological Answer:

Discrepancies in bond lengths (e.g., C–Br: 1.89–1.93 Å vs. DFT-predicted 1.91 Å) arise from thermal motion or crystal packing. Hybrid QM/MM simulations (e.g., Gaussian + SHELXL) refine H-atom positions and anisotropic displacement parameters. Charge-density analysis (Hirshfeld surfaces) identifies weak interactions (e.g., C–F···π) that XRD may overlook .

Basic: What analytical methods are recommended for detecting trace impurities in this compound?

Methodological Answer:

- HPLC-DAD : C18 column (5 µm, 250 mm), gradient elution (MeCN/H₂O + 0.1% TFA) detects impurities <0.1% .

- LC-MS/MS : MRM transitions (m/z 292→214 for parent ion) identify brominated byproducts (e.g., 4,8-dibromo derivatives) .

- TGA-DSC : Confirms thermal stability (decomposition >250°C) and solvent residues .

Advanced: How can this compound serve as a precursor in cross-coupling reactions?

Methodological Answer:

The bromine at C-8 is highly reactive in Pd-catalyzed couplings:

- Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to yield biaryl derivatives. Turnover numbers (TON) exceed 10⁴ with Buchwald-Hartwig ligands .

- Sonogashira : Couples with terminal alkynes (CuI, PPh₃) to form ethynylquinolines, useful in fluorescence probes .

- Ullmann : Forms C–N bonds with amines (CuI, 1,10-phenanthroline) for drug-like scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.